molecular formula C13H20N4O2 B2532129 1-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)prop-2-en-1-one CAS No. 2208882-70-4

1-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2532129
CAS No.: 2208882-70-4
M. Wt: 264.329
InChI Key: UYANXNNKPGQMSC-UHFFFAOYSA-N
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Description

1-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)prop-2-en-1-one is a complex organic compound that features a piperazine ring substituted with a 1,2,4-oxadiazole moiety and a prop-2-en-1-one group

Preparation Methods

The synthesis of 1-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)prop-2-en-1-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine derivatives under specific conditions.

    Attachment of the piperazine ring: The oxadiazole intermediate is then reacted with a piperazine derivative.

    Introduction of the prop-2-en-1-one group: This final step involves the reaction of the piperazine-oxadiazole intermediate with an appropriate aldehyde or ketone under conditions that promote the formation of the enone group.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the enone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced.

    Addition: The enone group can participate in Michael addition reactions with nucleophiles.

Common reagents and conditions for these reactions vary, but typically involve standard organic solvents and catalysts to facilitate the desired transformations.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Materials Science: The unique combination of functional groups may impart interesting properties to materials, such as enhanced stability or specific reactivity, useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, given its potential to interact with enzymes and receptors.

Mechanism of Action

The mechanism by which 1-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)prop-2-en-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and piperazine moiety are known to interact with biological macromolecules, potentially disrupting or enhancing specific pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)prop-2-en-1-one include:

    1-(4-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)prop-2-en-1-one: Differing by the substituent on the oxadiazole ring.

    1-(4-{[3-(ethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)prop-2-en-1-one: Differing by the length of the alkyl chain on the oxadiazole ring.

    1-(4-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methyl}piperazin-1-yl)prop-2-en-1-one: Differing by the heteroatom in the ring (sulfur instead of oxygen).

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or material properties not found in its analogs.

Properties

IUPAC Name

1-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-4-12(18)17-7-5-16(6-8-17)9-11-14-13(10(2)3)15-19-11/h4,10H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYANXNNKPGQMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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